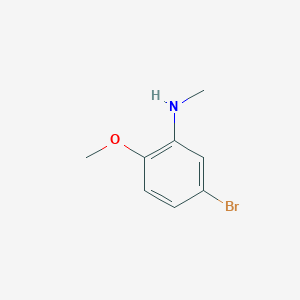

5-bromo-2-methoxy-N-methylaniline

Description

5-Bromo-2-methoxy-N-methylaniline (C₈H₁₀BrNO) is a substituted aniline derivative featuring a bromine atom at the 5-position, a methoxy (-OCH₃) group at the 2-position, and an N-methyl (-NHCH₃) group. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-rich aromatic system, which influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-bromo-2-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRILVSKRQLVNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-methylaniline can be achieved through several methods:

Nitration and Reduction: One common method involves the nitration of 2-methoxyaniline to form 5-nitro-2-methoxyaniline, followed by bromination to introduce the bromine atom at the 5-position.

Direct Substitution: Another method involves the direct bromination of 2-methoxy-N-methylaniline using bromine or a brominating agent under controlled conditions.

Industrial Production Methods: Industrial production of 5-bromo-2-methoxy-N-methylaniline typically involves large-scale nitration and reduction processes, followed by bromination and methylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Types of Reactions:

Oxidation: 5-Bromo-2-methoxy-N-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: De-brominated or hydroxylated derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methoxy-N-methylaniline serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Coupling Reactions: Participates in reactions such as Suzuki-Miyaura coupling to form biaryl compounds .

Pharmaceutical Development

The compound is an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, including:

- Anticancer Agents: Studies have shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines .

- SGLT2 Inhibitors: It is involved in the synthesis of key intermediates for drugs targeting diabetes treatment .

Biological Research

In biological studies, 5-bromo-2-methoxy-N-methylaniline is utilized for:

- Bioactive Molecule Synthesis: It aids in the development of compounds that interact with biological pathways, facilitating the study of various physiological processes .

Case Study 1: Anticancer Activity

A study investigating novel bromo and methoxy substituted Schiff base complexes demonstrated that derivatives of 5-bromo-2-methoxy-N-methylaniline showed significant cytotoxicity against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines. The MTT assay revealed a dose-dependent response, indicating potential for further development as anticancer agents .

Case Study 2: SGLT2 Inhibitor Development

Research conducted on the industrial scale-up of a key intermediate for SGLT2 inhibitors highlighted the efficiency of using 5-bromo-2-methoxy-N-methylaniline in synthetic pathways. The process yielded high purity and significant cost reduction, demonstrating its industrial viability for pharmaceutical manufacturing .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 5-Bromo-2-methoxyaniline | Lacks N-methyl group; less versatile | Intermediate in pharmaceuticals |

| 5-Bromo-N-methylaniline | Lacks methoxy group; affects reactivity | Used in dye production |

| 5-Iodo-2-methoxy-N-methylaniline | Higher reactivity due to iodine substitution | Potentially more effective in coupling reactions |

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Chemical Shifts and Reactivity

Table 1: Substituent Positions and Chemical Properties

Key Observations :

- Electronic Effects : Bromination para to electron-donating groups (e.g., -OCH₃ in 5-bromo-2-methoxy-N-methylaniline) induces characteristic upfield/downfield shifts in NMR. For example, the 3-H proton experiences an upfield shift (0.12 ppm) due to bromine's electron-withdrawing effect, while 6-H and 4-H show downfield shifts (0.17 ppm each) .

- Regioselectivity in Synthesis: The position of bromination is influenced by directing groups. In 5-bromo-2-methoxy-N-methylaniline, the methoxy group directs bromination to the para position, whereas in 2-methyl-4-bromo-N,N-dimethylaniline, the dimethylamino group directs bromination to the ortho position .

Structural and Crystallographic Differences

- Planarity of Substituents : In halogenated analogs like 5-bromo-4-iodo-2-methylaniline, bulky substituents (Br, I) remain coplanar with the aromatic ring (mean deviation: 0.0040 Å), ensuring minimal steric hindrance .

Biological Activity

5-Bromo-2-methoxy-N-methylaniline is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-methoxy-N-methylaniline, with the molecular formula C₇H₈BrN₃O, features a bromine atom and a methoxy group attached to an aniline structure. Its chemical properties contribute to its biological activities, particularly in targeting specific cellular pathways.

Anticancer Activity

Mechanism of Action:

Research indicates that 5-bromo-2-methoxy-N-methylaniline exhibits significant anticancer activity by interfering with the mitotic machinery of cancer cells. It has been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This effect is primarily due to its ability to inhibit tubulin polymerization, a crucial process for cell division.

Case Studies:

-

In Vitro Studies:

- A study demonstrated that compounds similar to 5-bromo-2-methoxy-N-methylaniline displayed sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7. The most potent derivatives were found to significantly disrupt microtubule networks and induce apoptosis in cancer cells .

- Another investigation reported that the compound exhibited an IC50 value of approximately 25.72 μM against MCF7 cells, indicating its potential as an effective anticancer agent .

- In Vivo Studies:

Comparative Biological Activity

| Compound | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 5-Bromo-2-methoxy-N-methylaniline | 25.72 | MCF7 | Tubulin polymerization inhibition |

| Compound A | 10.50 | HeLa | Apoptosis induction |

| Compound B | 15.00 | HT-29 | Microtubule disruption |

Additional Biological Effects

Beyond its anticancer properties, 5-bromo-2-methoxy-N-methylaniline has been implicated in modulating immune responses. Its interaction with various receptors suggests potential applications in immunotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.